Procaterol
説明
Role as a Selective β2-Adrenergic Receptor Agonist in Preclinical Models
Procaterol's primary mechanism of action is the stimulation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This interaction activates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP levels initiates a signaling cascade that results in the relaxation of bronchial smooth muscle, a key effect studied in various animal models.
Beyond its direct bronchodilatory effects, research in preclinical models has highlighted this compound's anti-inflammatory properties. In a murine model of asthma using ovalbumin-sensitized mice, oral administration of this compound was shown to significantly reduce the number of eosinophils in bronchoalveolar lavage fluid (BALF). This suggests an inhibitory effect on eosinophil inflammation in the airways. Further in vitro studies have demonstrated that this compound can inhibit eosinophil migration and the release of eosinophil chemotactic factors from bronchial epithelial cells through a cAMP-dependent mechanism.
The table below summarizes findings from a study investigating the effect of this compound on airway inflammation in an antigen-specific murine model of asthma.
| Treatment Group | Total Cell Count in BALF (x10^4) | Eosinophil Count in BALF (x10^4) |
| Control (Untreated) | 25.5 ± 3.5 | 15.2 ± 2.8 |
| This compound-treated | 15.1 ± 2.1 | 6.8 ± 1.5 |
| Data adapted from studies on ovalbumin-induced airway inflammation in mice. The values represent mean ± standard error. |
Historical Perspective in β-Adrenergic Receptor Pharmacology Research
The development of this compound is situated within the broader history of adrenergic pharmacology, which began to accelerate significantly in the mid-20th century. Following the characterization of alpha- and beta-adrenergic receptors, the work of Sir James Black in the late 1950s led to the development of the first β-blockers, revolutionizing cardiovascular medicine and confirming the therapeutic potential of targeting these receptors.
This foundational work paved the way for the development of drugs that could selectively stimulate specific subtypes of β-receptors. The focus shifted towards creating agonists that could selectively target the β2-receptors in the lungs to induce bronchodilation without significantly affecting the β1-receptors in the heart. This pursuit led to the emergence of selective β2-adrenergic agonists.
This compound was developed during this period of intense research into selective β-agonists. It was patented in 1974 and came into medical use in 1980. As a second-generation, or intermediate-acting, β2-agonist, its development represented a step forward in achieving high potency and selectivity for bronchial smooth muscle. Its unique 2(1H)-quinolinone chemical structure distinguished it from other catecholamine-based bronchodilators like salbutamol (B1663637), to which it is functionally similar but with a more prolonged action. The study of this compound and similar compounds has been instrumental in refining the understanding of β2-receptor function and its role in airway physiology.
Structure
2D Structure
3D Structure
特性
Key on ui mechanism of action |
Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. |
|---|---|
CAS番号 |
72332-33-3 |
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1 |
InChIキー |
FKNXQNWAXFXVNW-WBMJQRKESA-N |
異性体SMILES |
CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
正規SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
外観 |
Solid powder |
他のCAS番号 |
72332-33-3 |
物理的記述 |
Solid |
関連するCAS |
62929-91-3 (mono-hydrochloride) |
溶解性 |
3.29e-01 g/L |
同義語 |
(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |
製品の起源 |
United States |
Molecular Pharmacology and Receptor Interactions of Procaterol
β2-Adrenergic Receptor Agonism Mechanisms
Procaterol functions as an agonist at β2-adrenoceptors, initiating a cyclic AMP-dependent mechanism medchemexpress.com. This involves the binding of this compound to the β2-adrenoceptor, which is a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes conformational changes that activate associated G proteins, typically Gs proteins. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increased intracellular levels of cAMP then mediate the downstream physiological effects, such as the relaxation of bronchial smooth muscle medchemexpress.comcapes.gov.brtandfonline.comahajournals.org.
Selectivity Profile for β2-Adrenoceptors
This compound exhibits a distinct selectivity profile, preferentially interacting with β2-adrenoceptors over other β-adrenoceptor subtypes.
This compound demonstrates a significantly higher binding affinity for β2-adrenoceptors compared to β1-adrenoceptors nih.govcaymanchem.com. Research indicates a dissociation constant (Kd) of 46 pM for β2-adrenergic receptors (β2-ARs) and 4,000 pM for β1-adrenergic receptors (β1-ARs), highlighting its pronounced selectivity for the β2-subtype caymanchem.com.
In studies utilizing isolated guinea pig tissues, this compound showed greater potency in binding to β2-ARs found in the lung than to β1-ARs present in the cardiac ventricle. Specifically, the half-maximal inhibitory concentration (IC50) for β2-ARs was reported as 175 nM in the presence of guanosine (B1672433) triphosphate (GTP) and 55.1 nM in the absence of GTP. In contrast, the IC50 for β1-ARs remained constant at 1,660 nM, irrespective of GTP presence caymanchem.com. While this compound is primarily a β2-agonist, some studies in guinea pig atria suggest a minor β2-adrenoceptor component contributing to positive inotropic and chronotropic responses, although β1-adrenoceptors are predominantly responsible for these cardiac effects nih.gov. Furthermore, studies in human heart tissue confirm that cardiac β2-adrenoceptors can contribute to the positive inotropic effects of β-adrenoceptor agonists and may play a role in heart rate regulation capes.gov.br.
Table 1: Comparative Binding Affinities of this compound
| Receptor Subtype | Kd (pM) | IC50 (nM, with GTP) | IC50 (nM, without GTP) | Source |
| β2-Adrenoceptor | 46 | 175 | 55.1 | caymanchem.com |
| β1-Adrenoceptor | 4,000 | 1,660 | 1,660 | caymanchem.com |
This compound is consistently classified as a β2-selective agonist medchemexpress.comnih.govnih.gov. Investigations in human volunteers have demonstrated that this compound specifically reduces physiological effects mediated by β2-adrenoceptors without impacting those mediated by β1-adrenoceptors, indicating a subtype-selective desensitization ahajournals.org.
Regarding β3-adrenoceptors, studies in brown adipocytes, where β2-adrenoceptors were found to be undetectable, showed that this compound displaced a radioligand with a very low affinity (Ki = 11 µM). This observation further supports its discrimination from β3-adrenoceptors, which are present in these cells nih.gov. However, functional studies in rat heart atria have indicated that while both β1- and β2-adrenoceptors coexist, the chronotropic and inotropic effects are primarily mediated by β1-adrenoceptors. In these specific assays, this compound's effects were shifted more significantly by β1-adrenoceptor blockade than by β2-adrenoceptor blockade, suggesting a functional interaction with β1-adrenoceptors in certain contexts despite its primary β2-selectivity creighton.edu.
Receptor Binding Kinetics and Molecular Affinity
This compound's interaction with β-adrenoceptors involves specific kinetic and affinity characteristics that define its pharmacological profile.
This compound demonstrates high-affinity binding to β2-adrenoceptors caymanchem.comresearchgate.net. Saturation binding studies are crucial for characterizing these interactions. In myocardial research, this compound exhibited two distinct binding components with dissociation constant (KD) values of 2.5 nM and 20,000 nM, with approximately one-quarter of the total binding sites displaying high-affinity characteristics capes.gov.brtandfonline.com. These high-affinity binding sites for this compound have been correlated with a homogeneous β2-receptor subtype, with reported apparent Kd values around 3.1 x 10-9 M researchgate.net.
Further saturation binding studies using the radioligand [125I]iodocyanopindolol (ICYP) in membranes from human right atrial appendage revealed saturable binding with a high affinity (KD = 53 ± 6 pM). The maximal density of binding sites (Bmax) was determined to be 86.4 ± 7.4 fmol of ICYP bound per milligram of protein ahajournals.org. The presence of guanyl nucleotides, such as GTP, can influence agonist binding to G protein-coupled receptors. In the absence of GTP, agonists like isoprenaline can bind to both high- and low-affinity states of β-adrenoceptors. However, in the presence of GTP (10-4 M), this heterogeneous binding is converted into a homogeneous low-affinity state, which is a characteristic regulatory mechanism for G-protein coupled receptors ahajournals.org.
Table 2: this compound Receptor Binding Characteristics
| Parameter | Value | Context/Receptor Type | Source |
| KD (High Affinity) | 2.5 nM | Myocardial β-adrenoceptors | capes.gov.brtandfonline.com |
| KD (Low Affinity) | 20,000 nM | Myocardial β-adrenoceptors | capes.gov.brtandfonline.com |
| Kd (Apparent) | 3.1 x 10-9 M | High-affinity β2-receptor subtype | researchgate.net |
| KD (ICYP) | 53 ± 6 pM | Human right atrial appendage β-adrenoceptors | ahajournals.org |
| Bmax (ICYP) | 86.4 ± 7.4 fmol/mg protein | Human right atrial appendage β-adrenoceptors | ahajournals.org |
The binding of agonists to G protein-coupled receptors (GPCRs), including β-adrenoceptors, is a complex process involving specific interactions within the ligand-binding domain that induce conformational changes in the receptor structure u-strasbg.frnih.gov. These conformational shifts are critical as they enable the receptor to interact with and activate intracellular G proteins, thereby initiating downstream signaling pathways u-strasbg.fr.
While detailed atomic-level predicted binding modes specifically for this compound are not extensively documented in the provided literature, the general principles governing GPCR ligand interactions apply u-strasbg.frnih.govacs.org. Ligand-receptor interactions are known to influence the functional selectivity, also referred to as biased agonism, where different agonists binding to the same receptor can trigger distinct patterns of interactions with intracellular transducers, such as G-proteins and β-arrestins nih.govacs.orgresearchgate.net. In the context of β2-adrenoceptors, this compound has been shown to promote β-arrestin2 recruitment researchgate.net. The binding affinity of ligands for GPCRs is intricately linked to the receptor's conformational state, with high-affinity states often being associated with effective G-protein coupling tandfonline.com.
G Protein Coupling and Adenylyl Cyclase Activation Cascade
This compound, as a β2-adrenoceptor selective agonist, primarily mediates its effects through the activation of stimulatory G proteins (Gs) and the subsequent adenylyl cyclase activation cascade. nih.govresearchgate.netguidetopharmacology.org
Beta2-adrenoceptors are canonical Gs protein-coupled receptors. guidetopharmacology.orgwikidoc.orgwikipedia.orgebi.ac.ukwikipedia.orgersnet.orgatsjournals.org Upon binding of an agonist like this compound, the β2-adrenoceptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gs protein. This activation involves the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit, leading to the dissociation of the GTP-bound Gαs from the Gβγ dimer. atsjournals.orgacs.org The activated Gαs subunit then directly stimulates adenylyl cyclase (AC), a membrane-bound enzyme, thereby enhancing the rate of cyclic adenosine monophosphate (cAMP) biosynthesis from adenosine triphosphate (ATP). guidetopharmacology.orgwikidoc.orgwikipedia.orgebi.ac.ukwikipedia.orgersnet.orgatsjournals.orgacs.orgnih.gov
The increase in intracellular cAMP concentration is a pivotal second messenger event following β2-adrenoceptor activation by this compound. Elevated cAMP levels primarily lead to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase. wikidoc.orgwikipedia.orgwikipedia.orgersnet.orgnih.govnih.govbiologists.com PKA, in turn, phosphorylates a diverse array of intracellular target proteins, leading to various cellular responses. In the context of airway smooth muscle, for instance, increased cAMP and subsequent PKA activation result in the inactivation of myosin light-chain kinase and activation of myosin light-chain phosphatase, ultimately promoting smooth muscle relaxation and bronchodilation. wikidoc.orgwikipedia.orgwikipedia.orgatsjournals.org Research has shown that this compound increases intracellular cAMP levels in isolated airway ciliary cells, demonstrating this pathway's activation in relevant preclinical models. biologists.com Furthermore, studies suggest that scaffolding proteins like ezrin, which acts as a PKA-anchoring protein (AKAP), can recruit PKA to multiprotein complexes involving the β2-adrenoceptor and other channels like CFTR, facilitating downstream phosphorylation and activation. biologists.com
β-Arrestin Recruitment and Biased Signaling Research
Beyond the classical G protein-mediated signaling, β2-adrenoceptors can also engage β-arrestin pathways, a phenomenon extensively studied under the concept of biased signaling. guidetopharmacology.orgresearchgate.net
This compound, as a β2-adrenoceptor selective agonist, has been shown to promote β-arrestin2 recruitment to β2-adrenoceptors. nih.govresearchgate.net This recruitment is a key event in the desensitization and internalization of GPCRs, traditionally viewed as a mechanism to terminate G protein signaling. Studies utilizing assays such as the TANGO (transcriptional activation following arrestin translocation) assay in HEK293 cells have demonstrated that upon β-adrenoceptor activation by ligands, β-arrestin2 is recruited to the C-terminus of the receptor. nih.govresearchgate.net
Functional selectivity, also known as biased agonism or biased signaling, refers to the ability of different ligands to stabilize distinct receptor conformations, thereby preferentially activating specific downstream signaling pathways over others. researchgate.netnih.govnih.gov this compound has been investigated for its functional selectivity at the β2-adrenoceptor. Research indicates that this compound acts as a full agonist for cAMP production (G protein-dependent pathway) but exhibits a very weak effect on extracellular signal-regulated kinase (ERK) phosphorylation in HEK-293 cells, particularly in adherent cells at high confluence. nih.gov This suggests a signaling bias of this compound towards the Gs-cAMP pathway, with a reduced propensity to activate ERK phosphorylation pathways. Furthermore, comprehensive analyses of numerous β2-adrenoceptor agonists, including this compound, have revealed a strong bias for Gαs activation relative to β-arrestin recruitment, with no β-arrestin-biased ligands being identified among the tested agonists. nih.gov While this compound's G_i coupling can be affected by pertussis toxin, suggesting a potential for G_i pathway engagement under certain conditions, its primary signaling preference remains with Gs. mdpi.com
Interplay with Other Receptor Systems in Preclinical Models
Preclinical studies have provided insights into the broader interactions of this compound beyond the direct β2-adrenoceptor activation, particularly in specific tissue contexts. For instance, radioiodinated this compound has been explored as a scintigraphic agent for lung imaging in preclinical models, confirming its specific and high-affinity binding to β2-receptors located in lung cells. ekb.eg
In pulmonary arteries from normoxic mice, this compound-induced relaxation was found to be endothelium-dependent and mediated by nitric oxide (NO), as its effect was abolished by L-NAME (a nitric oxide synthase inhibitor) or endothelium removal. oup.com Interestingly, in this specific vascular bed, the NO-dependent β2-adrenoceptor-mediated relaxation was not attributed to the classical cAMP/PKA pathway, as adenylyl cyclase or PKA inhibitors did not modify the this compound-induced relaxation. This suggests the involvement of alternative or complementary signaling mechanisms, such as Gi/o/phosphoinositide 3-kinases (PI3K) pathways, in specific preclinical contexts. oup.com Additionally, β2-adrenoceptors located on parasympathetic nerves have been shown to inhibit acetylcholine (B1216132) release, indicating a potential modulatory role of β2-agonists on cholinergic neurotransmission. atsjournals.org
Cellular and Preclinical Mechanistic Investigations of Procaterol
Airway Smooth Muscle (ASM) Physiology Research
Procaterol induces relaxation of airway smooth muscle, a key action in its bronchodilatory effect . This relaxation is mediated by its selective agonism of β2-adrenoceptors, which are abundantly distributed in the respiratory tract, especially in ASM atsjournals.orgatsjournals.org.
The relaxation of ASM by this compound involves several intracellular signaling cascades, primarily focusing on cyclic adenosine (B11128) monophosphate (cAMP) and calcium dynamics.
Activation of β2-adrenoceptors by agonists like this compound leads to the coupling of these receptors with a trimeric Gs protein, which in turn activates adenylyl cyclase (AC) atsjournals.orgatsjournals.org. This activation enhances the biosynthesis of cyclic AMP (cAMP) atsjournals.orgersnet.org. Increased intracellular cAMP levels are a primary mechanism for smooth muscle relaxation ersnet.orgnih.gov. cAMP is believed to activate protein kinase A (PKA), which then phosphorylates key regulatory proteins involved in controlling muscle tone atsjournals.orgnih.gov. This PKA-dependent pathway is considered the predominant and physiologically relevant effector for β-agonists in relaxing ASM nih.gov.
The cAMP/PKA pathway can also inhibit the actin cytoskeleton in ASM cells, contributing to relaxation nih.gov. Furthermore, β2-adrenoceptor agonists can promote the cAMP-mediated activation of protein kinase G (PKG), leading to functional responses such as smooth muscle relaxation ersnet.org.
Airway smooth muscle tone is critically regulated by intracellular calcium concentration ([Ca2+]i) dynamics and calcium sensitization nih.govfmu.ac.jpresearchgate.net. Contraction of ASM is initiated by an increase in [Ca2+]i, which activates myosin light chain kinase (MLCK) via a Ca2+/calmodulin complex, leading to phosphorylation of myosin light chain (MLC) fmu.ac.jpresearchgate.net.
This compound and other β2-adrenergic receptor agonists inhibit methacholine (B1211447) (MCh)-induced contraction in guinea pig tracheal smooth muscle by reducing intracellular Ca2+ concentration nih.govfmu.ac.jp. However, the reduction in contraction is often greater than the reduction in [Ca2+]i, suggesting that this compound influences both Ca2+ dynamics and Ca2+ sensitization nih.govfmu.ac.jp.
The inhibitory effect of this compound on Ca2+ dynamics can involve the activation of large-conductance Ca2+-activated K+ (KCa) channels nih.govfmu.ac.jpmdpi.com. Activation of KCa channels can lead to membrane hyperpolarization, which in turn can regulate voltage-dependent Ca2+ channels (VDC channels), thereby influencing Ca2+ influx fmu.ac.jpmdpi.com.
This compound's action also contributes to reduced Ca2+ sensitization, a mechanism where smooth muscle contracts without a marked increase in [Ca2+]i, often mediated by RhoA/Rho-kinase and PKC/CPI-17 pathways nih.govfmu.ac.jpresearchgate.net. By influencing these pathways, this compound can lead to a decrease in the sensitivity of the contractile machinery to calcium nih.govfmu.ac.jp.
A study on guinea pig tracheal smooth muscle showed that this compound, salbutamol (B1663637), and isoprenaline caused a concentration-dependent inhibition of both tension and F340/F380 (an indicator of [Ca2+]i) induced by MCh-induced contraction fmu.ac.jp. The concentration-inhibition curves for these agonists against MCh in tension were significantly dissociated from those curves in F340/F380, indicating that a decrease in both Ca2+ dynamics and Ca2+ sensitization contributes to β2-adrenergic action on airway smooth muscle fmu.ac.jp.
Here is a summary of the effects on tension and intracellular Ca2+ concentration:
| Agonist | Effect on Tension (MCh-induced) | Effect on Intracellular Ca2+ (F340/F380) | Relationship between Tension and Ca2+ Reduction |
| This compound | Concentration-dependent inhibition fmu.ac.jp | Concentration-dependent inhibition fmu.ac.jp | Reduction in contraction is greater than reduction in [Ca2+]i nih.govfmu.ac.jp |
| Salbutamol | Concentration-dependent inhibition fmu.ac.jp | Concentration-dependent inhibition fmu.ac.jp | Reduction in contraction is greater than reduction in [Ca2+]i nih.govfmu.ac.jp |
| Isoprenaline | Concentration-dependent inhibition fmu.ac.jp | Concentration-dependent inhibition fmu.ac.jp | Reduction in contraction is greater than reduction in [Ca2+]i nih.gov |
β2-adrenoceptor desensitization refers to the reduced responsiveness of the receptor following prolonged or repeated agonist exposure atsjournals.orgmdpi.com. This process involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) and subsequent β-arrestin binding, leading to receptor uncoupling and internalization atsjournals.orgplos.org.
A notable characteristic of β2-adrenoceptor-mediated relaxation in human airway smooth muscle (HASM) is its relative resistance to desensitization, especially when compared to β2-adrenoceptors on human pro-inflammatory cells, which are highly sensitive to this phenomenon mdpi.comnih.govnih.gov. This discrepancy is hypothesized to be due to a substantial β2-adrenoceptor "reserve" present on HASM cells for sympathomimetic bronchodilators, which offers protection against desensitization mdpi.comnih.govnih.gov.
Studies using the operational model of agonism to assess β2-adrenoceptor affinity and the relationship between fractional receptor occupancy and relaxation in MCh-contracted HASM have supported this hypothesis nih.govnih.gov. For agonists like salbutamol, terbutaline, formoterol (B127741), and this compound, plots of fractional β2-adrenoceptor occupancy versus relaxation consistently indicated a receptor "reserve" across all levels of response nih.gov. In contrast, minimal receptor reserve was observed for salbutamol's ability to suppress respiratory burst activity in eosinophils, highlighting a tissue-specific difference in desensitization susceptibility nih.gov.
This compound, specifically, has been found to be less potent in causing desensitization of β2-adrenoceptors compared to isoprenaline researchgate.net. This resistance to functional desensitization in HASM may explain the sustained bronchodilatory effects observed with β2-agonists despite their potential to induce tolerance in other cell types atsjournals.orgnih.gov.
Here is a comparison of efficacy (τ) and receptor reserve for various β2-adrenoceptor agonists in human bronchus:
| Agonist | Mean KA (nM) | Efficacy (τ) | Receptor Reserve in HASM |
| Salbutamol | 3000 nih.gov | 21.7 nih.gov | Present nih.gov |
| Terbutaline | 15800 nih.gov | 32 nih.gov | Present nih.gov |
| This compound | 427 nih.gov | 73 nih.gov | Present nih.gov |
| Formoterol | 112 nih.gov | 164 nih.gov | Present nih.gov |
Note: KA values represent the agonist concentration that produces half-maximal response.
β2-Adrenoceptor Reserve and Desensitization in Airway Smooth Muscle
Anti-inflammatory and Immunomodulatory Mechanisms at the Cellular Level
Beyond its bronchodilatory actions, this compound exhibits anti-inflammatory and immunomodulatory effects at the cellular level. These actions are crucial given the inflammatory component of respiratory diseases like asthma.
This compound has been shown to inhibit the release of inflammatory mediators from passively sensitized human lung fragments nih.gov. Specifically, it markedly and dose-dependently inhibited the release of both histamine (B1213489) and leukotrienes (LTs) after antigen challenge nih.gov. This inhibitory effect was observed with both short-term (5 min) and longer-term (15 h) treatment with this compound nih.gov. In comparison, while isoprenaline and salbutamol also inhibited mediator release, their inhibition potencies, particularly isoprenaline's, were significantly reduced after 15 hours of treatment, suggesting a more sustained anti-inflammatory effect for this compound nih.gov.
This compound can also block the activation of the NF-κB pathway, a critical pathway involved in inflammatory responses . Exposure to ozone, which typically increases the phosphorylation of NF-κB p65 and the degradation of IκB-α (an inhibitor of NF-κB), was counteracted by this compound administration . This compound reduced the amount of phosphorylated NF-κB p65 and prevented the degradation of IκB-α, suggesting its role in mitigating oxidative damage-induced inflammation .
Furthermore, this compound has been observed to potentiate the anti-inflammatory activity of glucocorticoids. For instance, in studies involving normal human lung fibroblasts (NHLF) pretreated with tumor necrosis factor-alpha (TNF-α), this compound inhibited the adhesion of eosinophils in a concentration-dependent manner nih.gov. When combined with budesonide (B1683875) (a potent glucocorticoid), this compound shifted the concentration-response curve of budesonide to the left, indicating an additive inhibitory effect on eosinophil adhesion nih.gov. Both this compound and budesonide independently inhibited the TNF-α-induced expression of adhesion molecules, ICAM-1 and VCAM-1, in NHLF, and their combination showed an additive inhibitory effect nih.gov.
This compound has also been shown to inhibit the proliferation and colony formation of various cancer cell lines, including gastric, colon, lung, and esophageal squamous cell carcinoma cells, by inhibiting cyclin-dependent kinase 12 (CDK12) activity mdpi.comresearchgate.netresearchgate.net. This indicates potential immunomodulatory effects beyond its respiratory applications, although further research is needed to fully elucidate these mechanisms in the context of respiratory diseases mdpi.comresearchgate.netresearchgate.net.
Effects on Airway Epithelial Cells in In Vitro Studies
Modulation of Cytokine Concentrations (IL-1β, TNF-α)
This compound demonstrates significant capacity to modulate the concentrations of various cytokines and chemokines, critical mediators in inflammatory processes. Studies have shown that this compound inhibits the release of RANTES (regulated on activation, normal T-cell expressed and secreted) in response to stimulation by interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in BEAS-2B cell monolayers. This inhibition is observed in a dose-dependent manner medchemexpress.comersnet.org. Furthermore, this compound has been found to enhance the messenger RNA (mRNA) expression of granulocyte-macrophage colony-stimulating factor (GM-CSF) when stimulated by IL-1β medchemexpress.com. Beyond these specific effects, this compound generally inhibits IL-1β- and TNF-α-mediated epithelial cell eosinophil chemotactic activity ersnet.orglktlabs.comnih.gov. Its ability to inhibit the production of both TNF-α and IL-1β from human mononuclear cells further underscores its anti-inflammatory potential nii.ac.jp.
Table 1: Modulation of Cytokine and Chemokine Release by this compound
| Cytokine/Chemokine | Cell Type | Stimulus | This compound Effect | Reference |
| RANTES | BEAS-2B cells | IL-1β and TNF-α | Dose-dependent inhibition of release | medchemexpress.comersnet.org |
| GM-CSF mRNA | BEAS-2B cells | IL-1β | Enhancement of expression | medchemexpress.com |
| IL-8 | BEAS-2B cells | IL-1β and TNF-α | Dose-dependent inhibition of release | ersnet.org |
| IL-1β | Human Mononuclear Cells | (Not specified) | Inhibition of production | nii.ac.jp |
| TNF-α | Human Mononuclear Cells | (Not specified) | Inhibition of production | nii.ac.jp |
Influence on Intercellular Adhesion Molecule-1 (ICAM-1) Expression
This compound has been shown to influence the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in cell adhesion and inflammatory responses. It reduces the expression of ICAM-1 in human tracheal surface epithelial cells, a finding particularly relevant given ICAM-1's role as a receptor for rhinovirus medchemexpress.comasm.org. Additionally, this compound inhibits TNF-α-induced ICAM-1 expression on normal human lung fibroblasts (NHLF) in a concentration-dependent manner, with a 50% inhibitory concentration (IC50) of 2.9 nM. Beyond ICAM-1, this compound also decreases the expression of vascular cellular adhesion molecule 1 (VCAM-1) on lung fibroblasts, with an IC50 of 2.3 nM, further highlighting its role in mitigating inflammatory cell adhesion lktlabs.comkarger.com.
Table 2: Influence of this compound on Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Stimulus | This compound Effect | IC50 (nM) | Reference |
| ICAM-1 | Human tracheal surface epithelial cells | Rhinovirus infection | Reduced expression | N/A | medchemexpress.comasm.org |
| ICAM-1 | Normal Human Lung Fibroblasts (NHLF) | TNF-α | Concentration-dependent inhibition | 2.9 | karger.com |
| VCAM-1 | Normal Human Lung Fibroblasts (NHLF) | TNF-α | Concentration-dependent inhibition | 2.3 | karger.com |
Ciliary Function Modulation
The maintenance of healthy airways relies significantly on efficient mucociliary clearance, a process driven by the coordinated beating of cilia on epithelial cells. This compound has been investigated for its modulatory effects on ciliary function.
This compound has been demonstrated to increase both ciliary bend amplitude (CBA) and ciliary beating frequency (CBF) in isolated mouse bronchiolar ciliary cells. This effect is dose-dependent and is mediated through an increase in intracellular cyclic AMP (cAMP) levels medchemexpress.comnih.govresearchgate.netresearchgate.netkarger.com. Notably, the time course of CBA increase is distinct from that of CBF. At a concentration of 10 nM, this compound initially increases CBA, followed by an increase in CBF nih.govresearchgate.netkarger.com. Interestingly, even at a lower concentration of 10 pM, this compound can increase CBA without significantly affecting CBF, while 10 nM this compound impacts both parameters nih.govresearchgate.netkarger.com. Concentration-response studies indicate that the curve for CBA regulation is shifted to lower concentrations compared to that for CBF, suggesting distinct regulatory mechanisms. The effective concentration 50 (EC50) for the CBA ratio was found to be 10 pM, while for the CBF ratio, it was 1.1 nM researchgate.netresearchgate.net.
Table 3: Influence of this compound on Ciliary Bend Amplitude (CBA) and Ciliary Beating Frequency (CBF)
| Parameter | This compound Concentration | Effect | EC50 | Reference |
| Ciliary Bend Amplitude (CBA) | 10 pM | Increased | 10 pM | nih.govresearchgate.netkarger.com |
| Ciliary Bend Amplitude (CBA) | 10 nM | Increased (initially, then CBF) | nih.govresearchgate.netkarger.com | |
| Ciliary Beating Frequency (CBF) | 10 pM | No significant increase | 1.1 nM | nih.govresearchgate.netkarger.com |
| Ciliary Beating Frequency (CBF) | 10 nM | Increased (following CBA increase) | nih.govresearchgate.netkarger.com |
Inhibition of Eosinophil Degranulation
This compound exhibits inhibitory effects on eosinophil degranulation, a key process in allergic inflammation. It has been shown to inhibit eosinophil degranulation induced by interleukin-5 (IL-5), particularly at higher concentrations tandfonline.comnih.gov. At more physiological concentrations (10⁻⁹ M and 10⁻⁸ M), this compound demonstrates a synergistic effect with theophylline (B1681296), collectively inhibiting IL-5-induced eosinophil degranulation by 43.8%. This combined inhibitory effect was comparable to that achieved with dexamethasone (B1670325) tandfonline.comnih.gov. Furthermore, this compound significantly inhibits platelet-activating factor-induced eosinophil degranulation and CD11b expression at therapeutic concentrations karger.com. It also directly reduces various eosinophil functions, including degranulation and CD11b expression karger.com. The mechanism behind this inhibition of eosinophil migration and the release of eosinophil chemotactic factor from BEAS-2B cells is mediated through a cyclic AMP-dependent pathway medchemexpress.com. While this compound's impact on eosinophil degranulation is well-documented, specific research findings regarding its direct inhibition of mast cell degranulation were not identified within the scope of the provided information.
Inhibition of Lung Fibroblast Migration
This compound has demonstrated an inhibitory effect on the migration of lung fibroblasts, a process implicated in the pathogenesis of lung fibrosis. Investigations using human fetal lung fibroblasts (HFL-1) have shown that this compound inhibits their migration when induced by human plasma fibronectin mdpi.comf1000research.comnih.govjst.go.jpjst.go.jp. This inhibitory action is concentration-dependent; for instance, at a concentration of 10⁻⁸ M, this compound inhibited HFL-1 migration by 73.2% compared to an untreated control nih.gov. The underlying mechanism for this effect involves the cyclic AMP-dependent protein kinase A (PKA) pathway, as the inhibitory effect of this compound was blocked by the PKA inhibitor KT5720 nih.gov. Moreover, this action is specifically mediated via β2-receptors, as a β2-receptor inhibitor (ICI 181551) abrogated the effect, while a β1-receptor inhibitor (atenolol) did not nih.gov. These findings suggest that this compound may hold therapeutic potential in mitigating lung fibrosis by inhibiting fibroblast migration.
Table 4: Inhibition of Lung Fibroblast Migration by this compound
| Cell Type | Stimulus | This compound Concentration | Effect on Migration | Reference |
| Human Fetal Lung Fibroblasts (HFL-1) | Human plasma fibronectin (HFn) | 10⁻⁸ M | Inhibited by 73.2% (compared to 100% control) | nih.gov |
| Human Fetal Lung Fibroblasts (HFL-1) | Human plasma fibronectin (HFn) | Various | Concentration-dependent inhibition | nih.gov |
Involvement of the Nuclear Factor-kappaB (NF-κB) Pathway in Therapeutic Mechanisms
Research indicates that this compound possesses the ability to inhibit the activation of the Nuclear Factor-kappaB (NF-κB) pathway binasss.sa.crjst.go.jpnih.govnih.govjst.go.jpnih.govresearchgate.net. The NF-κB pathway is a critical transcriptional factor that orchestrates the expression of numerous inflammatory genes and is implicated in the pathogenic mechanisms of ozone-induced airway hyperresponsiveness (AHR) and lung inflammation jst.go.jpnih.govjst.go.jpnih.govresearchgate.net.
Studies have demonstrated that exposure to ozone leads to an increase in the phosphorylation levels of NF-κB p65 and the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytosol jst.go.jpresearchgate.net. Treatment with this compound has been shown to reduce the amount of phosphorylated NF-κB p65 and to prevent the ozone-induced degradation of IκB-α jst.go.jpresearchgate.net. This suggests that this compound may exert its therapeutic effects by modulating this inflammatory pathway, potentially mitigating oxidative damage in the lungs that can lead to AHR jst.go.jp. Furthermore, this compound may indirectly inhibit hydrogen peroxide (H2O2)-induced activation of the NF-κB pathway due to its antioxidative capabilities nih.gov. Beyond its direct effects on NF-κB, this compound also inhibits the production of Th2-related chemokines in human monocytes and bronchial epithelial cells, an effect that may be mediated through the NF-κB, p38, and JNK-MAPK pathways, as well as the β2-adrenoceptor-cAMP pathway nih.gov.
Anabolic Effects in Preclinical Animal Models
Preclinical investigations in animal models have explored the anabolic effects of this compound, particularly in muscle tissues and the prostate.
Investigation of Anabolic Effects in Rat Muscle Tissues (e.g., levator ani muscle, ventral prostate)
This compound has demonstrated significant anabolic effects in specific rat muscle tissues. Notably, administration of this compound has been shown to significantly increase the weight of the levator ani muscle in rats medchemexpress.comnih.govmedchemexpress.com. This anabolic effect on the levator ani muscle was observed when this compound was administered by inhalation at a concentration of 1 mg/mL, three times a day for 14 days nih.gov. In contrast, no significant changes in the weight or body weight gain of the rat gastrocnemius muscle were observed at inhaled doses ranging from 0.03 to 1 mg/kg medchemexpress.commedchemexpress.com.
Beyond muscle tissue, this compound has also been found to increase the weight of the ventral prostate in rats medchemexpress.commedchemexpress.com. This increase in ventral prostate weight is associated with the drug's stimulation of β2 adrenergic receptors within these tissues medchemexpress.commedchemexpress.com.
Analysis of Dose Differences Between Bronchodilator and Anabolic Effects
A notable finding from preclinical studies is the substantial difference in the doses of this compound required to elicit bronchodilator effects compared to its anabolic effects in rats medchemexpress.comnih.govmedchemexpress.comresearchgate.netmedchemexpress.cn. The bronchodilating action of this compound, characterized by its dose-dependent inhibition of carbachol-induced bronchoconstriction, was observed at concentrations of 0.01 mg/mL and higher nih.gov. Conversely, the anabolic effects, specifically the increase in levator ani muscle weight, were evident at a higher concentration of 1 mg/mL nih.gov.
This disparity in effective doses is significant, with the dose difference between the bronchodilator and anabolic effects reported to be greater than 30-fold but less than 100-fold medchemexpress.commedchemexpress.com. This substantial dose separation suggests that inhaled this compound could potentially be utilized for managing asthma in athletes, given that its therapeutic bronchodilator effects occur at doses considerably lower than those that induce anabolic changes nih.govmedchemexpress.comresearchgate.netmedchemexpress.cn.
Table 1: Anabolic Effects of Inhaled this compound in Rat Tissues
| Tissue Type | Observed Effect at 1 mg/mL (inhalation, 3 times/day, 14 days) | Reference |
| Levator Ani Muscle | Significantly increased weight (anabolic effect) | medchemexpress.comnih.govmedchemexpress.com |
| Gastrocnemius Muscle | No significant change in weight or body weight gain | medchemexpress.commedchemexpress.com |
| Ventral Prostate | Increased weight (associated with β2 adrenergic stimulation) | medchemexpress.commedchemexpress.com |
Table 2: Dose Disparity Between Bronchodilator and Anabolic Effects of this compound in Rats
| Effect | Minimum Effective Dose (Inhalation) | Dose Difference (Bronchodilator vs. Anabolic) | Reference |
| Bronchodilator | ≥ 0.01 mg/mL | >30-fold, <100-fold | medchemexpress.comnih.govmedchemexpress.commedchemexpress.cn |
| Anabolic | 1 mg/mL | medchemexpress.comnih.govmedchemexpress.com |
Structure Activity Relationship Sar and Medicinal Chemistry Research
Elucidation of Chemical Modifications and Analog Synthesis for Optimized Receptor Affinity
Procaterol's chemical structure features a carbostyril nucleus and a phenylethanolamine side chain, which are key to its β2-adrenergic receptor agonism wikipedia.orgoup.com. Compared to isoprenaline, this compound incorporates two significant substitutions: one of the phenolic groups in the meta position of the aromatic ring is replaced by an amide nitrogen, forming part of a fused quinoline (B57606) system, and an ethyl group is present at the carbon alpha to the amino group in the side chain oup.com.
The presence of a secondary amine in the phenylethanolamine side chain is crucial for β-adrenoceptor stimulation. Generally, increasing the size of the R-substituent on this secondary amine enhances β-adrenergic agonist activity. This compound, with its isopropyl group, aligns with this principle, as do other agonists like isoprenaline and orciprenaline oup.com.
Further modifications and analog synthesis aim to optimize receptor affinity and selectivity. For instance, studies on β2-adrenergic receptor agonists have explored the influence of substituents on the phenyl ring, noting that their oxidation-reduction properties can impact intrinsic activity nih.gov. The quinoline system in this compound, as opposed to a catechol group in compounds like isoetharine, appears to play a role in differentiating phenotypic responses at the β2-adrenergic receptor, suggesting the importance of the space occupied by this ring system core.ac.uk.
Stereochemical Studies and Enantiomer Pharmacology
This compound is a racemic mixture, meaning it contains two enantiomers wikipedia.orgguidetomalariapharmacology.orgncats.io. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different pharmacological effects in biological systems due to their distinct spatial orientations nih.gov. The approved drug this compound is a mixture of 1R,2S and 1S,2R stereoisomers guidetomalariapharmacology.org.
For many β2-agonists, stereoselectivity at the β2-receptor is observed, with one enantiomer typically exhibiting significantly greater potency. For example, (R)-albuterol is 68-fold more potent than (S)-albuterol at the β2-receptor nih.govdrugbank.com. While this compound is a racemic mixture, studies have shown that the (-)-erythro-1 isomer (a specific stereoisomer of 5-(1-hydroxy-2-isopropylaminobutyl)-8-hydroxycarbostyril, the core structure of this compound) demonstrates potent and β2-selective bronchodilator activities researchgate.net. This suggests that specific stereoisomers of this compound may possess enhanced activity, a common finding in chiral drugs where one enantiomer, often termed the "eutomer," is primarily responsible for the therapeutic effect nih.gov.
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking studies are increasingly utilized to understand the interactions between ligands and receptors at an atomic level, guiding the design of new compounds with optimized properties researchgate.netnih.gov.
Molecular docking simulations have been performed to understand how this compound interacts with the β2-adrenergic receptor. These studies often utilize the crystal structure of the β2-adrenergic receptor (e.g., PDB code: 2RH1) to model binding ekb.eg. This compound, similar to other β2-adrenergic agonists, is believed to bind within the hydrophobic core of the receptor, intercalated among the transmembrane helices atsjournals.org.
Key interactions typically involve specific amino acid residues within the receptor's binding site. For β2-adrenergic receptor agonists, the protonated amine group of the ligand interacts with Asp113, and the β-hydroxyl group interacts with both Asp113 and Asn293 plos.org. Serine residues (Ser203, Ser204, and Ser207) within the fifth transmembrane helix (TM5) are also critical for interacting with the hydroxyl groups of agonists and are implicated in generating an active conformational state of the receptor atsjournals.orgplos.orgresearchgate.net. These interactions form a crucial bridge at the ligand binding site, connecting helices H3 and H6, which are vital for allosteric signal propagation to the G-protein plos.org.
In one study, molecular docking of this compound to the β2-adrenergic receptor (PDB code: 2RH1) indicated that both this compound and radioiodinated this compound could interact with the receptor, forming hydrogen bonds with key amino acids such as ASN 312 and ASP 316 ekb.eg.
Beyond its primary target, this compound has also been investigated for interactions with other proteins using computational methods. For instance, molecular docking and dynamics analyses have shown that this compound can interact with the active site of Checkpoint Kinase 1 (CHK1), demonstrating interaction patterns similar to known CHK1 inhibitors researchgate.netresearchgate.netnih.gov. This suggests a potential for drug repurposing, where this compound might exhibit inhibitory effects on CHK1, as indicated by hydrogen bond interactions with hinge region amino acid residues like Glu-85, Glu-91, and Cys-87 researchgate.net.
Allosteric regulation involves the binding of a ligand to a site topographically distinct from the orthosteric (primary) binding site, leading to changes in receptor conformation and influencing the response to an orthosteric ligand nih.gov. Computational approaches, including molecular dynamics simulations, are used to explore these allosteric effects.
The β2-adrenergic receptor itself can adopt different active state conformations, which can be stabilized by various agonists, potentially leading to distinct downstream signaling pathways plos.org. Computational methods like elastic network model-guided molecular dynamics simulations are employed to generate ensembles of receptor conformers and assess their preferential binding to different ligands, thereby identifying the role of regions like the extracellular domain as potential allosteric binding sites plos.org.
Pharmacokinetics and Metabolism in Preclinical Research Models
Absorption and Distribution Patterns in Animal Models
The absorption and distribution of procaterol have been investigated across different animal species, revealing varying patterns. In thoroughbred horses, intravenous administration of this compound (0.5 µg/kg) showed a biphasic elimination pattern in plasma. However, plasma concentrations of this compound following oral administration (2.0 µg/kg) were not quantifiable in all horses, suggesting poor oral bioavailability in this species. nih.gov
In rats, this compound hydrochloride was found to be distributed to the liver and excreted via the biliary route, with rapid and extensive liver distribution observed in both rats and mice. mdpi.com Studies in rats also indicated that this compound hydrochloride inhibited vascular permeability increase and edema formation in dorsal subcutaneous air pouches, and reduced pulmonary edema induced by histamine (B1213489) inhalation in guinea pigs. natrapharm.com
A summary of absorption and distribution findings in preclinical models is presented in Table 1.
| Animal Model | Administration Route | Key Absorption/Distribution Findings | Source |
| Thoroughbred Horses | Intravenous (0.5 µg/kg) | Biphasic elimination pattern in plasma. | nih.gov |
| Thoroughbred Horses | Oral (2.0 µg/kg) | Plasma concentrations not quantifiable, suggesting poor oral bioavailability. | nih.gov |
| Rats | Oral/Intravenous | Rapid and extensive distribution to the liver. | mdpi.com |
| Rats, Dogs, Guinea Pigs | Various | Selectivity for β2-adrenergic receptors in the respiratory system over the cardiovascular system. | natrapharm.commims.commims.com |
| Rats | Oral | Excreted in breast milk. | natrapharm.commims.commims.comotsuka.co.id |
Identification of Metabolites in Preclinical Species (e.g., glucuronides)
The metabolism of this compound has been studied in various preclinical species, including rats, dogs, and humans, revealing a qualitatively species-independent metabolic pattern. researchgate.netnih.govtandfonline.com
In rats, after oral and intravenous administration, six metabolites were identified in excreta: this compound glucuronide, 5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril (desisopropylthis compound), 5-formyl-8-hydroxycarbostyril (B45642) (5-formyl-8-HCS), 8-hydroxycarbostyril (8-HCS), this compound sulfate (B86663), and unchanged this compound. nih.gov In vitro experiments with rat liver supernatant fractions showed that this compound hydrochloride was metabolized into desisopropylthis compound, 5-formyl-8-HCS, and their conjugates. Conjugation with glucuronic acid occurred in liver and small intestine preparations. nih.gov
In dogs, metabolites identified in urine and feces included desisopropylthis compound, 5-formyl-8-HCS, 8-HCS, and this compound glucuronide from urine. Unchanged this compound was also found in dog samples. tandfonline.com
The primary metabolic pathway in humans is believed to be glucuronide conjugation. otsuka.co.id
A summary of identified metabolites in preclinical species is presented in Table 2.
| Species | Identified Metabolites | Conjugation Pathways | Source |
| Rats | This compound glucuronide, desisopropylthis compound, 5-formyl-8-hydroxycarbostyril, 8-hydroxycarbostyril, this compound sulfate, unchanged this compound. | Glucuronidation (liver, small intestine). | nih.gov |
| Dogs | Desisopropylthis compound, 5-formyl-8-hydroxycarbostyril, 8-hydroxycarbostyril, this compound glucuronide, unchanged this compound. | Glucuronidation (in urine). | tandfonline.com |
Excretion Pathways and Rates in Animal Models
Excretion pathways and rates of this compound have been examined in several animal models. In rats, the recovery of [14C] this compound hydrochloride and its metabolites in 72 hours was approximately 42% each in urine and feces for an oral dose (30 mg/kg), and about 53% in urine and 33% in feces for an intravenous dose (30 mg/kg). nih.gov
In thoroughbred horses, urine concentrations of this compound were quantifiable for up to 32 hours after both intravenous and oral administrations. nih.gov Rat studies also indicated that this compound is excreted in breast milk. natrapharm.commims.commims.comotsuka.co.id
A summary of excretion pathways and rates in preclinical models is presented in Table 3.
| Animal Model | Administration Route | Excretion Pathways | Excretion Rates/Observations | Source |
| Rats | Oral (30 mg/kg) | Urine, Feces | ~42% in urine, ~42% in feces (72 h recovery). | nih.gov |
| Rats | Intravenous (30 mg/kg) | Urine, Feces | ~53% in urine, ~33% in feces (72 h recovery). | nih.gov |
| Thoroughbred Horses | Intravenous, Oral | Urine | Quantifiable in urine up to 32 h post-administration. | nih.gov |
| Rats | Oral | Breast Milk | Excreted in breast milk. | natrapharm.commims.commims.comotsuka.co.id |
Analytical Methods Development for Procaterol Research
Radiosynthesis for Receptor Imaging Research (e.g., Positron Emission Tomography (PET))
Radiosynthesis plays a crucial role in developing radioligands for Positron Emission Tomography (PET) imaging, enabling the non-invasive study of receptor distribution, density, and occupancy in living systems. For procaterol, a β2-adrenoceptor agonist, efforts have been made to synthesize radiolabeled versions, primarily with Carbon-11 ([11C]), for PET imaging of β2-adrenoceptors, particularly in the lungs. researchgate.netnih.gov
Radiolabeling with Carbon-11 The radiosynthesis of [11C]this compound, specifically the potent, subtype-selective radioligand (+/-)-erythro-5-(1-hydroxy-2-[11C]isopropyl-aminobutyl)-8-hydroxy-carbostyril, has been achieved through reductive alkylation. This process involves reacting a desisopropyl precursor of this compound with [11C]acetone in the presence of sodium cyanoborohydride (NaCNBH3) and acetic acid. researchgate.netnih.gov Carbon-11 is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, necessitating rapid and efficient synthesis procedures. openmedscience.com
The synthesis and purification of [11C]this compound were typically completed within 34 minutes. researchgate.netnih.gov Radiochemical yields, corrected for decay, ranged from 2.4% to 8.6%. researchgate.netnih.gov The specific activities achieved for [11C]this compound were between 26.5 and 39.3 TBq/mmol (approximately 700-1000 Ci/mmol). researchgate.netnih.gov
Radiosynthesis Parameters for [11C]this compound
| Parameter | Value | Source |
| Radionuclide | Carbon-11 ([11C]) | researchgate.netnih.gov |
| Labeling Method | Reductive alkylation | researchgate.netnih.gov |
| Precursor | Desisopropyl this compound | researchgate.netnih.gov |
| Labeling Agent | [11C]acetone | researchgate.netnih.gov |
| Reducing Agent | Sodium cyanoborohydride (NaCNBH3) | researchgate.netnih.gov |
| Catalyst/Additive | Acetic acid | researchgate.netnih.gov |
| Synthesis & Purification Time | 34 minutes | researchgate.netnih.gov |
| Radiochemical Yield (decay-corrected) | 2.4-8.6% | researchgate.netnih.gov |
| Specific Activity | 26.5-39.3 TBq/mmol (700-1000 Ci/mmol) | researchgate.netnih.gov |
Research Findings and Evaluation Biodistribution studies of [11C]this compound were conducted in male Wistar rats to evaluate its potential for visualizing pulmonary β2-adrenoceptors. These studies revealed specific binding in tissues known to contain β2-adrenoceptors, including the lungs, spleen, and red blood cells. researchgate.netnih.gov The β2-selectivity of the radioligand was confirmed through blocking studies. Pre-dosing with the β-adrenoceptor antagonist propranolol, the β2-adrenoceptor antagonist ICI 118551, and the β1-adrenoceptor agonist isoprenaline successfully blocked pulmonary binding. In contrast, the β1-adrenoceptor antagonist CGP 20712A did not block the binding, further supporting the β2-selectivity of [11C]this compound. researchgate.netnih.gov
Despite these initial findings, dynamic PET studies in untreated control rats showed that the lungs were barely detectable, and total-to-non-specific binding ratios in the lungs only reached 1.2 at 20 minutes post-injection. researchgate.netnih.gov Furthermore, [11C]this compound exhibited biphasic clearance, with a rapid distribution phase (half-life of 0.17 min) accounting for 90% of the injected dose, followed by an elimination phase (half-life of 18.1 min). researchgate.netnih.gov Only about 45% of the plasma radioactivity remained unmetabolized this compound at 15 minutes post-injection. researchgate.netnih.gov These factors led researchers to conclude that [11C]this compound, in its racemic form, appeared unsuitable for β-adrenoceptor imaging in rats, suggesting that labeling and administration of the more active (-) erythrothis compound stereoisomer might yield improved results. researchgate.netnih.gov
While Carbon-11 has been the primary radionuclide for this compound radiosynthesis in PET research, other radionuclides like Fluorine-18 ([18F]) are also used in developing β2-adrenergic receptor ligands for PET, such as derivatives of fenoterol (B1672521). researchgate.netuni-mainz.de Fluorine-18 has a longer half-life of approximately 109.77 minutes, which offers some advantages in terms of synthesis time and distribution. openmedscience.com Additionally, radioiodinated this compound (e.g., [125I]iodothis compound, [131I]iodothis compound) has been investigated for lung imaging using single-photon emission computed tomography (SPECT) or gamma scintigraphy, demonstrating specific accumulation in lung cells via β2 receptors. ekb.eg
Comparative Pharmacology in Preclinical Models
Comparisons with Other β-Adrenergic Agonists
Procaterol is recognized as a selective β2-adrenergic receptor agonist medchemexpress.commedchemexpress.com. Preclinical studies have demonstrated its potent bronchodilatory effects and distinct pharmacological characteristics when compared to other β-adrenergic agonists.
In studies evaluating β-adrenoceptor agonist activity in rat lower urinary tract smooth muscle, this compound exhibited a higher potency than isoproterenol (B85558) for urethral smooth muscle, with a rank order of potency being this compound > isoprenaline > CL316243 > dobutamine (B195870) auajournals.org. For bladder smooth muscle, this compound's potency was comparable to isoproterenol, with a rank order of isoprenaline = this compound > CL316243 > dobutamine auajournals.org. In human lung epithelial cells (A549) with β2-adrenergic receptor overexpression, this compound (10^-6 mol/L) significantly increased cyclic AMP (cAMP) levels by 11-fold, a more pronounced effect compared to a 5-fold increase observed in control cells ahajournals.org.
When considering intrinsic efficacy, which reflects the ability of an agonist to activate receptors once bound, this compound demonstrates a high intrinsic efficacy. A comparative analysis of various β2-agonists revealed the following rank order of intrinsic efficacies: isoproterenol > fenoterol (B1672521) = this compound > formoterol (B127741) > albuterol > salmeterol (B1361061) > tulobuterol (B1682040) semanticscholar.org. This indicates that this compound possesses a strong capacity to activate β2-adrenergic receptors. Furthermore, it has been estimated that this compound can activate approximately 15 times more β2-adrenergic receptors than tulobuterol when both agonists occupy the same number of receptors semanticscholar.org.
In preclinical models of pulmonary edema induced by histamine (B1213489) inhalation in guinea pigs, this compound hydrochloride demonstrated greater potency in inhibition compared to salbutamol (B1663637) sulfate (B86663) . Additionally, this compound exhibited anti-allergic actions by inhibiting antigen-induced increases in airway resistance, passive cutaneous anaphylaxis (PCA) reactions, and histamine release from sensitized lung tissues in guinea pigs and rats, showing comparable or superior effects to isoprenaline, trimetoquinol, orciprenaline sulfate, and salbutamol sulfate .
Comparative data on Zinterol in preclinical models with this compound were not identified in the reviewed literature.
Table 1: Comparative Potency and Efficacy of this compound vs. Other β-Adrenergic Agonists in Preclinical Models
| Agonist Comparison | Model/Assay | Key Finding | Reference |
| This compound vs. Isoprenaline, CL316243, Dobutamine | Rat urethral smooth muscle (in vitro) | This compound > Isoprenaline > CL316243 > Dobutamine (Potency) | auajournals.org |
| This compound vs. Isoprenaline, CL316243, Dobutamine | Rat bladder smooth muscle (in vitro) | Isoprenaline = this compound > CL316243 > Dobutamine (Potency) | auajournals.org |
| This compound vs. Salbutamol Sulfate | Histamine-induced pulmonary edema (guinea pigs) | This compound showed greater inhibitory potency | |
| This compound vs. Isoproterenol, Fenoterol, Formoterol, Albuterol, Salmeterol, Tulobuterol | Intrinsic efficacy ranking (various models) | Isoproterenol > Fenoterol = this compound > Formoterol > Albuterol > Salmeterol > Tulobuterol | semanticscholar.org |
| This compound vs. Tulobuterol | β2-adrenergic receptor activation | This compound activates ~15x more receptors at same occupancy | semanticscholar.org |
Comparisons with Other Anti-inflammatory Agents
Beyond its bronchodilatory effects, this compound demonstrates significant anti-inflammatory properties in various preclinical settings, often showing additive or synergistic effects with established anti-inflammatory drugs.
This compound inhibits eosinophil migration and the release of eosinophil chemotactic activity (ECA) from human bronchial epithelial cells (BEAS-2B cells) through a cyclic AMP-dependent mechanism medchemexpress.commedchemexpress.comersnet.org. In comparative studies with theophylline (B1681296), this compound inhibited the release of RANTES, GM-CSF, and IL-8 from BEAS-2B cell monolayers in a dose-dependent manner ersnet.org. While theophylline also inhibited ECA release, its effect was generally less potent in inhibiting the release of ECA and GM-CSF in response to TNF-α ersnet.org. This compound directly inhibited ECA-induced chemotaxis of eosinophils, whereas theophylline predominantly inhibited only the latter ersnet.org.
A synergistic anti-inflammatory effect was observed when this compound was combined with theophylline in inhibiting interleukin-5 (IL-5)-induced degranulation from human eosinophils nih.gov. Although this compound alone inhibited degranulation only at high concentrations, a combination of this compound (10^-9 M and 10^-8 M) with theophylline (10^-5 M) resulted in 43.8% inhibition of degranulation, a level comparable to that achieved with dexamethasone (B1670325) at 10^-9 M nih.gov.
This compound also demonstrated an additive effect with budesonide (B1683875), a potent glucocorticoid, in inhibiting the adhesion of eosinophils to normal human lung fibroblasts (NHLF) karger.comnih.gov. Both this compound and budesonide independently inhibited the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on NHLF in a concentration-dependent manner, with their combined use showing an additive inhibitory effect karger.comnih.gov.
Furthermore, this compound has shown antiviral and anti-inflammatory effects in human tracheal surface epithelial cells. It reduced rhinovirus titers, rhinovirus RNA levels, cytokine concentrations, and susceptibility to rhinovirus infection medchemexpress.commedchemexpress.com. It also decreased the expression of intercellular adhesion molecule-1 (ICAM-1), the receptor for type 14 rhinovirus, and the number of acidic endosomes in these cells medchemexpress.commedchemexpress.com. This compound also reduced RV14 infection-induced cytokine release from human tracheal epithelial cells by inhibiting NF-κB activation binasss.sa.cr.
Table 2: Comparative Anti-inflammatory Effects of this compound in Cellular Models
| Agent Comparison | Cellular Model/Assay | Key Finding | Reference |
| This compound vs. Theophylline | BEAS-2B cells (ECA, RANTES, GM-CSF, IL-8 release) | This compound inhibited RANTES, GM-CSF, IL-8 dose-dependently; Theophylline less potent for ECA/GM-CSF inhibition | ersnet.org |
| This compound + Theophylline vs. Dexamethasone | IL-5-induced eosinophil degranulation | Synergistic inhibition (43.8%) by combination, comparable to Dexamethasone (10^-9 M) | nih.gov |
| This compound + Budesonide | Eosinophil adhesion to NHLF; ICAM-1/VCAM-1 expression | Additive inhibitory effect on adhesion and adhesion molecule expression | karger.comnih.gov |
Characterization in Animal Models of Airway Hyperresponsiveness and Inflammation
This compound's effects on airway hyperresponsiveness (AHR) and inflammation have been characterized in relevant animal models, including ovalbumin-sensitized guinea pigs and mice, and ozone-induced AHR mice.
In an antigen-specific murine model of asthma, where mice were immunized and challenged with ovalbumin (OVA), oral administration of this compound did not augment airway hyperresponsiveness, inflammation of the airway wall, or subsequent airway wall thickening induced by OVA inhalation researchgate.netniph.go.jpnih.gov. Importantly, analysis of bronchoalveolar lavage fluid (BALF) revealed a significant reduction in the number of eosinophils in this compound-treated mice compared to untreated mice researchgate.netniph.go.jpnih.gov. While this compound reduced eosinophil infiltration, it did not significantly reduce the mRNA expression of IL-13, eotaxin, or TGF-β in the lungs of OVA-treated mice niph.go.jp. Guinea pig models of asthma, often induced by ovalbumin sensitization, are well-established for demonstrating allergen-induced AHR and eosinophilic airway inflammation, closely mimicking human asthmatic responses portlandpress.comphysiology.org. This compound has been utilized in such models to assess its effects on airway function portlandpress.com.
In an ozone-induced AHR mice model, intragastric treatment with this compound demonstrated potent therapeutic effects, effectively reducing both airway inflammation and AHR jst.go.jpjst.go.jpnih.gov. Mechanistically, this compound was found to decrease the phosphorylation levels of NF-κB p65 and suppress the ozone-induced degradation of IκB-α, indicating its involvement in modulating the NF-κB pathway, which is crucial in the pathogenic mechanisms of ozone-induced lung injury jst.go.jp. Histopathological analysis of lung tissues from ozone-exposed mice treated with this compound showed a marked reduction in pathological changes, including lung edema, infiltration of inflammatory cells, and mucus hyper-secretion, leading to a decrease in total lung pathological scores jst.go.jp. Furthermore, this compound significantly reduced the concentration of malondialdehyde (MDA) in BALF, a marker of oxidative stress, suggesting its protective role against ozone-induced oxidative damage jst.go.jp.
Table 3: Effects of this compound in Animal Models of Airway Disease
| Animal Model | Condition/Induction | Key Findings of this compound Treatment | Reference |
| Murine Asthma Model | Ovalbumin (OVA) sensitization & challenge | Did not augment AHR or airway wall inflammation/thickening; Significantly reduced BALF eosinophil count | researchgate.netniph.go.jpnih.gov |
| Ozone-induced AHR Mice | Ozone exposure | Achieved potent therapeutic effects on AHR and inflammation; Reduced NF-κB p65 phosphorylation & IκB-α degradation; Reduced lung edema, inflammatory cell infiltration, mucus hyper-secretion; Reduced BALF MDA concentration | jst.go.jpjst.go.jpnih.gov |
| Guinea Pig Model | Histamine inhalation (pulmonary edema) | Greater inhibitory potency than salbutamol sulfate | |
| Guinea Pig & Rat | Antigen-induced (airway resistance, PCA, histamine release) | Inhibited antigen-induced increases in airway resistance, PCA reaction, histamine release; Comparable/superior to other β-agonists |
Emerging Research Avenues and Future Directions for Procaterol Studies
Investigating Role in Susceptibility to Rhinovirus Infection
A significant area of emerging research is the potential role of procaterol in modulating susceptibility to rhinovirus, a primary cause of exacerbations in chronic respiratory diseases. Studies have investigated the effects of this compound on rhinovirus infection in primary cultures of human tracheal epithelial cells.
Key findings from this research indicate that this compound may inhibit rhinovirus infection through multiple mechanisms:
Reduction of Viral Entry Factors: this compound was found to decrease the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which serves as the receptor for the major group of rhinoviruses. It also reduced the number of acidic endosomes within the cells, which are crucial for the entry of rhinovirus RNA into the cytoplasm.
Inhibition of Inflammatory Pathways: The compound inhibited the activation of nuclear factor kappa-B (NF-κB), a key transcription factor involved in inflammatory responses.
Modulation of Cellular Signaling: this compound was shown to increase intracellular levels of cyclic AMP (cAMP).
These inhibitory effects on viral titers, viral RNA, and pro-inflammatory cytokine production were reversed by a selective β2-adrenergic receptor antagonist, confirming the role of the β2-receptor in this process.
| Parameter Affected | Observed Effect of this compound | Underlying Mechanism |
|---|---|---|
| Rhinovirus Titers and RNA | Reduced | Inhibition of viral entry and replication |
| Susceptibility to Infection | Reduced | Downregulation of viral receptors and entry pathways |
| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) | Reduced | Inhibition of NF-κB activation |
| ICAM-1 Expression | Reduced | Decreased availability of viral receptor |
| Acidic Endosomes | Reduced | Impaired viral RNA entry into cytoplasm |
| Intracellular cAMP Levels | Increased | Activation of β2-adrenergic receptor signaling |
Exploration of β-Adrenergic Receptor Polymorphism Interactions
The influence of genetic variations in the β2-adrenergic receptor on the clinical response to β2-agonists is a critical area of pharmacogenetic research. Studies have explored how polymorphisms at codon 16 of the β2-adrenoceptor gene (ADRB2) affect the bronchodilator response to inhaled this compound in healthy individuals.
Research has demonstrated that a single inhalation of this compound produces a varying bronchodilator effect depending on the subject's genotype at this position. Specifically, individuals with the Arg/Gly-16 genotype were compared to those with the Gly/Gly-16 genotype.
The key differential responses are summarized below:
Arg/Gly-16 Genotype: Subjects with this genotype exhibited a greater acute increase in V25 (forced expiratory flow at 25% of vital capacity) and a more significant acute decrease in airway resistance following this compound inhalation compared to the Gly/Gly-16 group. The duration of the bronchodilator effect was also longer in this group.
Gly/Gly-16 Genotype: While an acute decrease in airway resistance was observed, the duration of the bronchodilator effect from this compound was shorter in individuals with this variant compared to the heterozygous group.
These findings highlight that genetic polymorphism in the β2-adrenoceptor can significantly influence both the magnitude and duration of this compound's effects. Future research in this area will be crucial for personalizing therapy and predicting patient response.
| Genotype | Magnitude of Bronchodilation | Duration of Bronchodilator Effect |
|---|---|---|
| Arg/Gly-16 (Heterozygous) | Greater acute decrease in airway resistance | Longer |
| Gly/Gly-16 (Variant) | Acute decrease in airway resistance observed | Shorter |
Application of Systems Pharmacology Approaches in In Vitro and Preclinical Contexts
The application of quantitative systems pharmacology (QSP) represents a sophisticated future direction for this compound research. QSP models integrate experimental data with computational modeling to understand the complex interactions between a drug and biological systems. While specific QSP models for this compound are still an emerging concept, this approach offers a powerful framework for future in vitro and preclinical studies.
A potential QSP platform for this compound could:
Deconvolute Mechanisms: Differentiate and quantify this compound's effects on various cellular pathways simultaneously, such as its anti-inflammatory versus smooth muscle relaxation effects.
Predict Cellular Responses: Simulate the dose-dependent effects of this compound on different cell types within the airway, including epithelial cells, smooth muscle cells, and immune cells.
Translate Preclinical Data: Bridge the gap between preclinical findings (in vitro and animal models) and potential human responses by modeling pharmacokinetic and pharmacodynamic relationships across species.
Optimize Study Design: Use simulations to evaluate and optimize the design of preclinical experiments and future clinical trials, potentially reducing the number of ineffective studies.
By creating a mechanistic model of this compound's action within the context of respiratory physiology, QSP can help generate new hypotheses and provide a deeper, more integrated understanding of its pharmacological profile.
Advanced Research into Long-Term Receptor Regulation and Desensitization Mechanisms
A critical area for future investigation is the long-term regulation of the β2-adrenergic receptor following chronic exposure to this compound. Continuous stimulation of G-protein-coupled receptors, like the β2-AR, can lead to desensitization, a process where the cellular response to the agonist diminishes over time. This phenomenon is a known characteristic of β2-agonists.
While one long-term clinical study evaluated the effects of this compound on quality of life and exercise capacity in patients, it did not investigate the underlying molecular mechanisms of receptor function. Therefore, advanced research is needed to elucidate the specific patterns of receptor regulation with long-term this compound administration.
Future studies should focus on:
Receptor Downregulation: Quantifying the decrease in the number of β2-adrenergic receptors on the cell surface after prolonged this compound exposure.
Receptor Phosphorylation: Investigating the role of G-protein-coupled receptor kinases (GRKs) and other kinases in phosphorylating the receptor, leading to its uncoupling from intracellular signaling pathways.
Arrestin Binding: Examining the dynamics of β-arrestin binding to the phosphorylated receptor, which promotes internalization and further desensitization.
Receptor Resensitization: Studying the processes of receptor dephosphorylation and recycling back to the cell membrane, which restore agonist sensitivity.
Understanding these molecular events is essential for optimizing long-term therapeutic strategies and mitigating potential tachyphylaxis.
Development of Novel Formulations and Delivery Systems for Research Applications
To overcome the limitations of conventional delivery, such as the rapid clearance of small hydrophilic compounds from the lungs, research is focused on developing novel formulations of this compound. A promising approach has been the encapsulation of this compound hydrochloride into liposomal formulations to achieve sustained release and prolong its pharmacological effects upon pulmonary delivery.
One study successfully developed this compound-loaded liposomes using a pH gradient (remote loading) method, which achieved a high encapsulation efficiency of over 60%. The conventional hydration method was found to be ineffective for loading the drug.
| Parameter | Finding | Significance |
|---|---|---|
| Preparation Method | pH gradient (remote loading) | Achieved >60% encapsulation efficiency |
| In Vitro Release | Sustained for several hours | Demonstrates potential for prolonged action |
| In Vivo Lung Residence (Rats) | Greater remnants of this compound observed | Improved drug residence time in the lungs |
| Pharmacological Effect | Extended bronchodilator effects | Potential for reduced dosing frequency |
In vitro studies demonstrated that these liposomal formulations could sustain the release of this compound for several hours. Subsequent in vivo studies in rats confirmed that pulmonary administration of the liposomal formulation led to greater retention of this compound in the lungs compared to a standard solution. This novel delivery system represents a significant advancement for research applications, allowing for prolonged and controlled exposure of the respiratory tract to the compound.
Expanding Preclinical Research to Other Physiological Systems Beyond the Respiratory Tract
Future preclinical research should aim to broaden the understanding of this compound's effects on physiological systems beyond the respiratory tract, particularly those involving β-receptors, such as the heart and neuromuscular junctions.
Cardiac β-Receptors: Although this compound is designed to be selective for β2-receptors, which are predominant in the lungs, the heart contains both β1 and β2-receptors. Therefore, a comprehensive preclinical investigation into the potential effects of this compound on cardiac β-receptors is a logical and necessary future direction. Such studies would involve assessing its influence on heart rate, contractility, and other cardiac parameters in relevant animal models to fully characterize its selectivity and potential for off-target cardiovascular effects.
Expanding research into these areas will provide a more complete safety and efficacy profile for this compound and may uncover novel mechanisms of action.
Q & A
Basic Research Question: What analytical methods are recommended for detecting and quantifying procaterol in biological matrices like human urine?
Answer:
The gold-standard methods for this compound detection include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . GC-MS/MS requires a derivatization step to enhance volatility and sensitivity, making it suitable for detecting this compound in urine at concentrations as low as 3 ng/mL (LOD) and 5 ng/mL (LOQ) . For pharmacokinetic studies, HPLC-MS/MS is preferred for simultaneous detection of this compound and its metabolites (DM-251 and DM-252), which are measurable up to 12 hours post-administration, unlike the parent compound (detectable up to 24 hours) . Validation parameters (linearity, recovery, precision) must align with ICH guidelines and WADA anti-doping protocols .
Advanced Research Question: How do discrepancies in this compound’s clinical efficacy (e.g., cough suppression vs. bronchodilation) inform experimental design?
Answer:
Contradictory findings, such as this compound’s lack of efficacy on airway cough receptor sensitivity (e.g., no improvement in capsaicin-induced cough in non-asthmatic patients) versus its bronchodilatory effects, highlight the need for mechanistic specificity in study design . Researchers should:
- Use precision biomarkers like airway resistance measured via Impulse Oscillometry (IOS) instead of spirometry for sensitivity .
- Control for confounders (e.g., post-nasal drip, baseline cough severity) through stratified randomization .
- Apply PICOT frameworks to define population subgroups and outcome timelines rigorously .
Basic Research Question: What in vitro models are validated for studying this compound’s β2-adrenoceptor signaling pathways?
Answer:
- Isolated rat ventricular myocytes are used to quantify β2-mediated cAMP accumulation, though this compound’s weak response here (≤10% of isoprenaline’s effect) limits utility for β2-specific studies .
- Human bronchial epithelial cells (16HBE) model oxidative stress responses. This compound (25–200 nM) reduces H₂O₂-induced apoptosis and NF-κB activation, unlike dexamethasone, suggesting distinct antioxidant mechanisms .
- EoL-1 eosinophilic cell lines demonstrate this compound’s upregulation of PPARγ, a nuclear receptor modulating immune responses, via β2-adrenoceptor activation .
Advanced Research Question: How can researchers reconcile this compound’s limited therapeutic window with its off-target effects in cancer studies?
Answer:
While this compound is a bronchodilator, its synergy with cisplatin in inhibiting gastric adenocarcinoma cell growth (via CHK1 kinase suppression) requires careful dose optimization to avoid cardiac side effects (e.g., arrhythmias from β2-overstimulation) . Methodological considerations:
- Use combination index (CI) analysis to quantify synergistic vs. additive effects.
- Monitor off-target β1-adrenoceptor activation using selective antagonists like CGP 20712A in preclinical models .
- Validate findings in 3D tumor spheroids to mimic in vivo microenvironments better than monolayer cultures .
Basic Research Question: What are the key metabolites of this compound, and how do their pharmacokinetics impact study design?
Answer:
this compound metabolizes into DM-251 and DM-252 , detectable in urine for up to 12 hours, whereas the parent compound persists for 24 hours . For anti-doping or pharmacokinetic studies:
- Prioritize time-series sampling (0–24 hours post-administration).
- Use stable isotope-labeled internal standards (e.g., deuterated this compound) to correct matrix effects in MS-based assays .
- Consider renal clearance variability across demographics (e.g., age, renal impairment) when interpreting metabolite ratios .
Advanced Research Question: What experimental strategies address this compound’s paradoxical effects on NF-κB in oxidative stress vs. inflammation?
Answer:
this compound inhibits H₂O₂-induced NF-κB activation in bronchial cells via antioxidant activity but does not suppress NF-κB in eosinophil-mediated inflammation . To dissect these pathways:
- Apply phospho-specific flow cytometry to track NF-κB phosphorylation dynamics in real-time .
- Use PPARγ knockout models to isolate β2-adrenoceptor signaling from PPARγ-mediated effects .
- Combine this compound with IKK inhibitors (e.g., BAY 11-7082) to test pathway crosstalk .
Basic Research Question: How should researchers validate this compound’s selectivity for β2-adrenoceptors in functional assays?
Answer:
- Use Schild plot analysis with selective antagonists (e.g., ICI 118,551 for β2) to calculate pKb values and confirm receptor subtype specificity .
- In isolated tissue models (e.g., dog trachea), quantify hyperpolarization (K⁺ conductance) and cAMP elevation as β2-specific endpoints .
- Cross-validate with radioligand binding assays using tritiated this compound analogues to measure receptor affinity .
Advanced Research Question: What statistical approaches are critical for resolving contradictions in this compound’s clinical trial outcomes?
Answer:
- Apply mixed-effects models to adjust for baseline covariates (e.g., Borg Cough Scale scores, spirometry data) in small-sample trials .
- Use Bayesian adaptive designs to re-estimate sample sizes mid-trial when effect sizes diverge from assumptions (e.g., LCQ score changes <3) .
- Conduct meta-regression of pooled data to identify moderators (e.g., cough etiology, comorbid oxidative stress) explaining efficacy variability .
Basic Research Question: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Follow WADA ISL guidelines for urine sample handling to prevent false positives from cross-contamination .
- Use personal protective equipment (PPE) when synthesizing radioiodinated this compound (e.g., [¹³¹I]iodothis compound) due to radiation hazards .
- Adhere to ICH S7A standards for cardiac safety assessments (e.g., hERG assays) given this compound’s β-adrenergic activity .
Advanced Research Question: How can computational modeling enhance this compound’s therapeutic repurposing?
Answer:
- Molecular docking (e.g., AutoDock Vina) predicts this compound’s binding to β2-adrenoceptors (S-score: -15.8179 kcal/mol) and off-targets like CHK1 kinase .
- Systems pharmacology models integrate PK/PD data to simulate dose-response curves for combination therapies (e.g., this compound + cisplatin) .
- AI-driven QSAR models optimize this compound derivatives for reduced cardiac toxicity while retaining bronchodilatory efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
